molecular formula C16H15NOS B12536271 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole CAS No. 820961-91-9

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole

Cat. No.: B12536271
CAS No.: 820961-91-9
M. Wt: 269.4 g/mol
InChI Key: PNKYQYCWACIFGF-UHFFFAOYSA-N
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Description

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is a benzoxazole derivative featuring a sulfur-linked 2-phenylpropan-2-yl substituent. Benzoxazole scaffolds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and electron transport inhibition activities . The sulfanyl (S–) group in this compound may enhance metabolic stability and enable metal coordination, while the bulky 2-phenylpropan-2-yl substituent could influence lipophilicity and target binding .

Properties

CAS No.

820961-91-9

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C16H15NOS/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3

InChI Key

PNKYQYCWACIFGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 2-phenylpropan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with potassium carbonate (K2CO3) as the base to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the benzoxazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylpropan-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzoxazole derivatives

    Substitution: Functionalized benzoxazole derivatives

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole, have been extensively studied for their antimicrobial properties. Research has shown that various benzoxazole derivatives exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Studies

  • A study demonstrated that certain substituted benzoxazole compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.19 µM against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Another investigation highlighted that derivatives with the benzoxazole scaffold showed promising antifungal activity comparable to standard antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of benzoxazole derivatives are also noteworthy. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.

Case Studies

  • In vitro studies have shown that certain benzoxazole derivatives possess potent anticancer activity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .
  • Molecular docking studies have indicated that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation, suggesting a multitargeted approach to cancer therapy .

Anti-inflammatory Applications

The anti-inflammatory potential of benzoxazole derivatives is another area of interest. Compounds within this class have been identified as selective ligands for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

Case Studies

  • Research has shown that specific benzoxazole derivatives can selectively inhibit COX-2 with a potency comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac . This selectivity not only enhances their therapeutic profile but also reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

Summary Table of Applications

ApplicationActivity TypeNotable FindingsReferences
AntimicrobialBacterial & FungalMIC values as low as 1.27 µM against S. aureus
AnticancerCytotoxicityIC50 values lower than 5-fluorouracil
Anti-inflammatoryCOX-2 InhibitionComparable potency to celecoxib

Mechanism of Action

The mechanism of action of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the benzoxazole ring can interact with nucleic acids and enzymes, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

  • Ethenyl vs. Sulfanyl Linkages : Ethenyl-linked derivatives (e.g., 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole) exhibit potent antimycobacterial activity, surpassing isoniazid against M. avium and M. kansasii . In contrast, sulfanyl-linked compounds (e.g., acetohydrazide derivatives) show broader antimicrobial efficacy, likely due to enhanced hydrogen bonding .
  • Hybrid Structures : Compounds combining sulfanyl groups with heterocycles like 1,3,4-oxadiazole () demonstrate multifunctional bioactivity, including antitubercular and antioxidant effects, suggesting synergistic interactions between moieties .
  • Halogenation : Halogenated derivatives (e.g., 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzoxazole) may improve metabolic stability and target selectivity due to electron-withdrawing effects .
Antimycobacterial Activity:
  • Ethenyl Derivatives : 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole showed MIC values of 1.56 µg/mL against M. avium, outperforming isoniazid (MIC = 6.25 µg/mL) .
  • Sulfanyl-Acetohydrazides : While specific MIC data are unavailable, these derivatives demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria .
  • Target Compound : The bulky 2-phenylpropan-2-yl group may hinder penetration into mycobacterial cells, but its sulfanyl group could facilitate interactions with thiol-dependent enzymes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP* (Predicted) Solubility (Predicted)
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole 265.31 3.8 Low (lipophilic)
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzoxazole 330.71 4.2 Moderate
2-(2-methylpiperazin-1-yl)-1,3-benzoxazole 217.27 1.5 High (polar)
Target Compound ~299.40 ~4.5 Low (bulky substituent)

Notes:

  • Halogenated derivatives (e.g., ) balance lipophilicity and solubility due to polarizable halogen atoms .

Biological Activity

2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is a compound that belongs to the benzoxazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole can be represented as follows:

C15H15NO Molecular Formula \text{C}_{15}\text{H}_{15}\text{N}\text{O}\quad \text{ Molecular Formula }

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzoxazole derivatives, including 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole. The compound has been evaluated against various bacterial and fungal strains.

In Vitro Studies

A recent study synthesized a series of benzoxazole derivatives that were screened for antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The results indicated that many compounds exhibited significant antibacterial properties, particularly against E. coli at concentrations as low as 25 μg/mL. Molecular docking studies suggested that the antibacterial mechanism may involve the inhibition of DNA gyrase .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazoleE. coli25 μg/mL
Other Benzoxazole DerivativesS. aureusVaries (not specified)

Antifungal Activity

In addition to antibacterial effects, the compound has shown moderate antifungal activity against pathogens such as Candida albicans and Aspergillus clavatus. The antifungal efficacy was less pronounced than its antibacterial properties but still noteworthy .

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives has also been explored. A study highlighted the development of P2Y14 receptor antagonists based on a benzoxazole scaffold. One derivative exhibited an IC50 value of 2 nM against the P2Y14 receptor and demonstrated significant inhibitory effects on inflammatory responses in vitro and in vivo models of gout . This suggests that derivatives of benzoxazole could be promising candidates for treating inflammatory diseases.

Anticancer Properties

Research into the cytotoxic effects of benzoxazole derivatives has revealed their potential as anticancer agents. A study reported that certain compounds displayed selective toxicity towards cancer cells compared to normal cells. This selectivity indicates a promising therapeutic index for further development .

Case Study: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on various benzoxazole derivatives have provided insights into how modifications can enhance biological activity. For instance, electron-donating groups significantly improved antimicrobial potency, whereas electron-withdrawing groups tended to decrease it .

Substituent Effect on Activity
Electron-donating (e.g., -OCH₃)Increased potency
Electron-withdrawing (e.g., -NO₂)Decreased potency

Q & A

Q. What are the standard synthetic protocols for preparing 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole derivatives?

A solvent-free reductive amination approach is commonly used. Grind 1 mmol of the benzoxazole sulfanyl acetohydrazide intermediate with a substituted aldehyde (1 mmol) in an agate mortar for 15–20 minutes. Add a 1:1 mixture of sodium borohydride and boric acid, then grind for 20–30 minutes until TLC confirms reaction completion. Purify via recrystallization using ethanol .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Use 1^1H/13^{13}C NMR for structural elucidation and X-ray crystallography for definitive confirmation of molecular geometry. Single-crystal X-ray studies reveal bond lengths, dihedral angles (e.g., 9.91° between benzoxazole and phenyl rings), and intermolecular interactions (e.g., C–H⋯N and π–π stacking) .

Q. How is purity ensured during synthesis?

Monitor reactions via TLC (chloroform:methanol, 7:3 ratio) and purify using recrystallization (ethanol) or column chromatography (silica gel with ethyl acetate/petroleum ether gradients) .

Q. What safety precautions are critical when handling this compound?

Work in a fume hood with PPE (gloves, lab coat). Avoid inhalation/contact, as sulfanyl and benzoxazole groups may pose reactivity risks. Follow institutional protocols for waste disposal .

Advanced Research Questions

Q. How do solvent-free conditions impact reaction kinetics and product purity?

Solvent-free grinding enhances reaction efficiency by reducing diffusion limitations, leading to faster kinetics and higher yields. However, inconsistent mixing may introduce impurities, necessitating rigorous post-synthesis purification (e.g., recrystallization) .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Cross-validate using complementary techniques. For instance, X-ray crystallography can clarify ambiguities in NMR assignments, such as confirming the configuration of sulfanyl substituents or non-covalent interactions .

Q. What strategies optimize reactant molar ratios for higher yields?

Use stoichiometric ratios (1:1 aldehyde:amine) under solvent-free conditions. For sterically hindered aldehydes, increase the aldehyde ratio (1.2:1) and extend grinding time to 30 minutes. Validate via TLC and mass balance analysis .

Q. How do intermolecular interactions influence crystallographic packing?

Short C–S contacts (3.4858 Å) and π–π interactions (centroid distance: 3.8048 Å) stabilize the crystal lattice. These interactions can be probed via Hirshfeld surface analysis or DFT calculations to predict solubility and stability .

Q. What modifications to the benzoxazole core enhance bioactivity?

Introduce electron-withdrawing groups (e.g., chloro, fluoro) at the benzoxazole 5-position or replace the phenylpropan-2-yl group with heteroaromatic rings. Evaluate using in silico docking and in vitro assays .

Q. How to design experiments for derivative libraries with diverse pharmacological profiles?

Apply combinatorial chemistry principles: vary aldehyde substituents (e.g., aryl, alkyl, heterocyclic) and assess structure-activity relationships (SAR) using in vitro models. Prioritize derivatives with improved logP and hydrogen-bonding capacity .

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